molecular formula C42H68O13 B192315 Saikosaponin B2 CAS No. 58316-41-9

Saikosaponin B2

Katalognummer: B192315
CAS-Nummer: 58316-41-9
Molekulargewicht: 781.0 g/mol
InChI-Schlüssel: WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saikosaponin B2 is a bioactive compound isolated from the roots of Bupleurum falcatum, a plant commonly used in traditional Chinese medicine. This compound belongs to the class of triterpene saponins and is known for its diverse pharmacological properties, including anti-inflammatory, hepatoprotective, and anticancer effects .

Wissenschaftliche Forschungsanwendungen

Saikosaponin B2 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:

Wirkmechanismus

Target of Action

Saikosaponin B2, a triterpenoid saponin isolated from the root of Bupleurum chinense, has been found to exhibit high binding affinity for the herpesvirus functional protein envelope glycoprotein B (gB) . This compound also acts as an entry inhibitor against Hepatitis C Virus (HCV) infection .

Mode of Action

This compound exerts its antiviral effects in the early stages of viral infection without compromising the integrity of the viral particle . It has been shown to inhibit the absorption and penetration of the virus, thereby blocking its entry . Specifically, this compound can interact with gB proteins regardless of their conformation or prior binding to cell surface receptors .

Biochemical Pathways

This compound has been found to regulate the STK4/IRAK1/NF-κB signaling pathway . By upregulating serine/threonine protein kinase 4 (STK4) expression and decreasing the expression of interleukin-1 receptor–associated kinase 1 (IRAK1) and nuclear factor-kappaB (NF-κB), this compound exerts anti-inflammatory and anti-cancer effects .

Pharmacokinetics

Future research should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .

Result of Action

This compound has demonstrated robust antiviral efficacy against Feline Herpesvirus-1 (FHV-1) at concentrations devoid of cytotoxicity . It has also shown potent anticoronaviral activity . Furthermore, this compound has been found to exert potent anti-inflammatory and antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. For example, this compound has been found to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters

Biochemische Analyse

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that this compound may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that this compound may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Saikosaponin B2 kann durch Hydrolyse von Saikosaponin A und Saikosaponin D unter Verwendung rekombinanter Glykosidhydrolasen synthetisiert werden. Diese Enzyme, die aus Paenibacillus mucilaginosus und Lactobacillus koreensis geklont wurden, zeigen Glykosidspaltungsaktivität bei optimalen Bedingungen von 30–37°C und pH 6.5–7.0 .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Extraktion von Bupleurum falcatum-Wurzeln, gefolgt von der Reinigung mittels präparativer Hochleistungsflüssigkeitschromatographie. Der Prozess umfasst die Hydrolyse von Saikosaponinen zur Bildung von Saikogenin F und Saikogenin G, die dann weiter gereinigt werden, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saikosaponin B2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Saikosaponin-Derivate mit modifizierten pharmakologischen Eigenschaften .

Vergleich Mit ähnlichen Verbindungen

Saikosaponin B2 wird mit anderen Saikosaponinen wie Saikosaponin A, Saikosaponin D und Saikosaponin C verglichen:

Einzigartigkeit: this compound ist einzigartig aufgrund seiner starken Hemmung des IKK/IκBα/NF-κB-Signalwegs, was es zu einem vielversprechenden Kandidaten für entzündungshemmende und krebshemmende Therapien macht .

Liste ähnlicher Verbindungen:

  • Saikosaponin A
  • Saikosaponin D
  • Saikosaponin C
  • Punicalin
  • Punicalagin

Biologische Aktivität

Saikosaponin B2 (SSb2) is a natural compound primarily extracted from the roots of Bupleurum species, known for its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of SSb2, supported by recent research findings, case studies, and data tables.

Antitumor Activity

Mechanisms of Action

SSb2 has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

  • Liver Cancer : Research indicates that SSb2 inhibits primary liver cancer by regulating the STK4/IRAK1/NF-κB signaling pathway. In studies involving mice with induced liver cancer, SSb2 treatment led to reduced tumor weight and improved immune function parameters such as thymus and spleen indices .
  • Breast Cancer : In vitro studies showed that SSb2 inhibits breast cancer cell proliferation and migration, particularly through the JAK/STAT signaling pathway. The compound affects the expression of matrix metalloproteinase 2 (MMP2), which is crucial for tumor invasion and metastasis .
  • Angiogenesis Inhibition : SSb2 has been shown to inhibit angiogenesis in liver cancer models. It reduces levels of vascular endothelial growth factor (VEGF) and other key proteins involved in angiogenesis, thereby limiting tumor growth .

Table 1: Summary of Antitumor Effects of this compound

Cancer TypeMechanism of ActionKey Findings
Liver CancerInhibition of STK4/IRAK1/NF-κB pathwayReduced tumor weight in H22 tumor-bearing mice
Breast CancerModulation of JAK/STAT pathwayDecreased cell proliferation and migration
General AngiogenesisDownregulation of VEGF and MMPsInhibited angiogenesis in vitro and in vivo

Anti-inflammatory Effects

SSb2 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. In studies utilizing LPS-stimulated RAW 264.7 macrophages, SSb2 significantly reduced nitric oxide secretion and the expression of inflammatory mediators, underscoring its potential for treating inflammatory diseases .

Hepatoprotective Properties

SSb2 has been recognized for its hepatoprotective effects, particularly against drug-induced liver injury. Experimental models have shown that SSb2 can ameliorate liver damage by enhancing antioxidant defenses and modulating apoptotic pathways in hepatocytes .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of SSb2. It has been found to inhibit human coronavirus 229E infection with an IC50 value of 1.7 µmol/L, indicating strong antiviral activity without significant cytotoxicity at effective concentrations . The compound interferes with viral attachment and penetration, showcasing its potential as a therapeutic agent against viral infections.

Case Studies

  • Liver Cancer Model : A study on Kunming mice treated with SSb2 showed a significant reduction in tumor size and improved immune response markers after one month of treatment at a dose of 30 mg/kg .
  • Breast Cancer Cell Lines : In vitro assays demonstrated that SSb2 inhibited MCF-7 breast cancer cell proliferation by inducing apoptosis via the p53/p21 signaling pathway. The compound was tested at various concentrations (0.1 to 50 µM), revealing a dose-dependent effect on cell viability .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJYFCCMSVEPQ-ORAXXRKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

781.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58316-41-9
Record name Saikosaponin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58316-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saikosaponin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.